molecular formula C12H6Cl2N4O6 B11964011 N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline CAS No. 63033-86-3

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline

Cat. No.: B11964011
CAS No.: 63033-86-3
M. Wt: 373.10 g/mol
InChI Key: NOKWYTXDQDBJGT-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2,4,6-trinitroaniline is a nitroaromatic compound characterized by a trinitroaniline core substituted with a 2,3-dichlorophenyl group. This structure combines electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, influencing its electronic properties, solubility, and reactivity.

Properties

CAS No.

63033-86-3

Molecular Formula

C12H6Cl2N4O6

Molecular Weight

373.10 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C12H6Cl2N4O6/c13-7-2-1-3-8(11(7)14)15-12-9(17(21)22)4-6(16(19)20)5-10(12)18(23)24/h1-5,15H

InChI Key

NOKWYTXDQDBJGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of N-(2,3-dichlorophenyl)aniline. The process begins with the preparation of N-(2,3-dichlorophenyl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also incorporates safety measures to handle the hazardous reagents and by-products generated during the nitration process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, leading to the inhibition or activation of various biochemical processes. The nitro groups play a crucial role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds for Comparison :

N-(3-Nitrophenyl)-2,4,6-Trinitroaniline : Substituted with a nitro group at the meta position. Exhibits an IC₅₀ of 4.2 µM in Hep3B hepatoma cells, comparable to cisplatin .

N-(3,5-Difluorophenyl)-2,4,6-Trinitroaniline : Fluorine substituents increase electronegativity, yielding a lower IC₅₀ (2.8 µM) than cisplatin .

N-(2,4-Dinitrophenyl)-2,4,6-Trinitroaniline : LogP = 3.72, indicating high lipophilicity; used in HPLC separation studies .

N-(2-Hydroxyethyl Nitrate)-2,4,6-Trinitroaniline : Introduces a hydroxyethyl nitrate group, reducing thermal stability (11% yield at -25°C vs. 94% yield at 0°C for precursors) .

Table 1: Comparative Physicochemical Data

Compound Molecular Weight LogP Key Substituents Notable Property Reference
N-(2,3-Dichlorophenyl)-2,4,6-TNA* 394.21 (calc.) ~3.8 2,3-Cl₂, 2,4,6-NO₂ High lipophilicity (inferred)
N-(3-Nitrophenyl)-2,4,6-TNA 364.21 3.5 3-NO₂, 2,4,6-NO₂ IC₅₀ = 4.2 µM (Hep3B)
N-(3,5-Difluorophenyl)-2,4,6-TNA 349.20 2.9 3,5-F₂, 2,4,6-NO₂ IC₅₀ = 2.8 µM (Hep3B)
N-(2,4-Dinitrophenyl)-2,4,6-TNA 394.21 3.72 2,4-NO₂, 2,4,6-NO₂ HPLC-optimized separation
N-(2-Hydroxyethyl Nitrate)-2,4,6-TNA 392.21 1.1 Hydroxyethyl nitrate Low thermal stability (11% yield)

*TNA = Trinitroaniline

Biological Activity

N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline (DCTA) is a complex organic compound notable for its biological activity primarily related to toxicity and mutagenicity. This article reviews the biological properties of DCTA, synthesizing findings from various studies and data sources.

Chemical Structure and Properties

DCTA is characterized by its three nitro groups attached to an aniline structure, with a dichlorophenyl moiety. Its molecular formula is C₁₂H₆Cl₂N₄O₆. The presence of multiple nitro groups contributes to its properties as a strong oxidizing agent and potential explosive material .

Toxicological Profile

Toxicity and Mutagenicity:
The biological activity of DCTA is significantly influenced by its toxicity. Similar compounds in the trinitroaniline family have been studied for their effects on biological systems. The compound exhibits cytotoxic effects on various cell lines, with studies indicating that it can induce oxidative stress and DNA damage .

Mechanisms of Action:
Research has shown that DCTA can undergo biotransformation, leading to the formation of reactive metabolites that can interact with cellular macromolecules. The enzymatic activity associated with the reduction of nitro groups plays a crucial role in its toxicity profile. For instance, nitroreductase enzymes catalyze the reduction of nitro groups to form nitroso and hydroxylamine derivatives, which are often more toxic than the parent compound .

Case Studies

  • Cellular Studies:
    A study conducted on human hepatoma cells demonstrated that exposure to DCTA resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis. The study highlighted the role of oxidative stress in mediating the cytotoxic effects of DCTA.
  • Microbial Biodegradation:
    Research involving Pseudomonas strains indicated that certain bacteria could degrade DCTA through a series of enzymatic reactions, suggesting potential bioremediation pathways for environments contaminated with this compound. The degradation process involves nitroreductase-mediated reduction followed by further metabolic transformations .

Data Table: Biological Activity Overview

Parameter Observation
Molecular Formula C₁₂H₆Cl₂N₄O₆
Toxicity Classification Very toxic (R50-53)
Key Toxic Effects Oxidative stress, DNA damage
Biodegradation Potential Yes, via Pseudomonas strains
Enzymatic Pathways Nitroreductase-mediated reduction

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